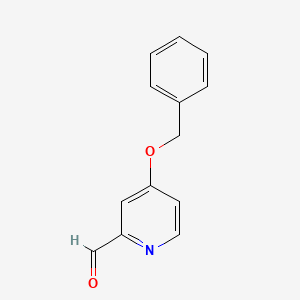

4-(Benzyloxy)picolinaldehyde

Description

BenchChem offers high-quality 4-(Benzyloxy)picolinaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Benzyloxy)picolinaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-phenylmethoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c15-9-12-8-13(6-7-14-12)16-10-11-4-2-1-3-5-11/h1-9H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFIYDAKNVSOJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=NC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50489467 | |

| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63071-14-7 | |

| Record name | 4-(Phenylmethoxy)-2-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63071-14-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50489467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 4-(Benzyloxy)picolinaldehyde: An In-depth Technical Guide

Introduction

4-(Benzyloxy)picolinaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure, featuring a benzyloxy group on a pyridine ring appended with an aldehyde, offers multiple points for chemical modification, making it a key intermediate in the synthesis of more complex molecules with potential biological activity. This guide provides a detailed technical overview of the primary synthetic routes to 4-(Benzyloxy)picolinaldehyde, offering insights into the underlying chemical principles, step-by-step protocols, and critical experimental considerations for researchers and professionals in drug development.

Strategic Approaches to Synthesis

The synthesis of 4-(Benzyloxy)picolinaldehyde can be approached via two principal retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials and the desired scale of the reaction.

-

Route 1: Nucleophilic Substitution on a Pyridine Scaffold. This is the most direct approach and involves the benzylation of a pre-functionalized pyridine ring, typically 4-hydroxypicolinaldehyde, through a Williamson ether synthesis.

-

Route 2: Oxidation of a Precursor. This alternative strategy involves the synthesis of (4-(benzyloxy)pyridin-2-yl)methanol, followed by its selective oxidation to the target aldehyde.

This guide will delve into the practical execution of both methodologies.

Route 1: Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. In the context of 4-(Benzyloxy)picolinaldehyde synthesis, this involves the deprotonation of a hydroxyl group on the pyridine ring, followed by a nucleophilic attack on a benzyl halide.

Reaction Schematics

Caption: General workflow for the Williamson ether synthesis of 4-(Benzyloxy)picolinaldehyde.

Detailed Experimental Protocol

Materials:

-

4-Hydroxypicolinaldehyde

-

Benzyl bromide or Benzyl chloride

-

Anhydrous potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetone

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypicolinaldehyde (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF or acetone to dissolve the starting material. To this solution, add anhydrous potassium carbonate (1.5-2.0 eq) or carefully add sodium hydride (1.1 eq) in portions at 0 °C.

-

Formation of the Alkoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete deprotonation and formation of the pyridinolate.

-

Addition of Benzyl Halide: Slowly add benzyl bromide or benzyl chloride (1.1 eq) to the reaction mixture.

-

Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Final Product: Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)picolinaldehyde.

Causality and Experimental Insights

-

Choice of Base: Potassium carbonate is a milder base and is often sufficient for this transformation, making the reaction setup and workup safer and easier.[1][2] Sodium hydride is a much stronger, non-nucleophilic base that ensures complete deprotonation but requires more stringent anhydrous conditions and careful handling.

-

Solvent Selection: DMF is a polar aprotic solvent that effectively solvates the cation of the base, enhancing the nucleophilicity of the resulting alkoxide. Acetone can also be used, particularly with potassium carbonate.

-

Leaving Group on Benzyl Moiety: Benzyl bromide is generally more reactive than benzyl chloride due to bromide being a better leaving group, which may result in shorter reaction times.

-

Potential Side Reactions: C-alkylation is a potential side reaction, though it is less common with O-alkylation of phenols and their heterocyclic analogues.[3] Over-alkylation is generally not a concern in this specific reaction.

| Parameter | Recommended Condition | Rationale |

| Base | K₂CO₃ or NaH | K₂CO₃ is safer and easier to handle; NaH provides faster and more complete deprotonation. |

| Solvent | Anhydrous DMF or Acetone | Polar aprotic solvents enhance the nucleophilicity of the alkoxide. |

| Temperature | 60-80 °C | Provides sufficient energy for the Sₙ2 reaction to proceed at a reasonable rate. |

| Reaction Time | 2-12 hours | Monitored by TLC to ensure completion. |

Route 2: Oxidation of (4-(Benzyloxy)pyridin-2-yl)methanol

This route is particularly useful if the corresponding alcohol, (4-(benzyloxy)pyridin-2-yl)methanol, is more readily available or easier to synthesize than 4-hydroxypicolinaldehyde. The critical step in this pathway is the selective oxidation of the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid.

Reaction Schematics

Caption: Oxidation of (4-(benzyloxy)pyridin-2-yl)methanol to 4-(benzyloxy)picolinaldehyde.

Commonly Employed Oxidation Methods

Several reagents can achieve the selective oxidation of primary alcohols to aldehydes. The choice of oxidant depends on factors such as substrate tolerance, reaction conditions, and scalability.

-

Manganese Dioxide (MnO₂) Oxidation:

-

Principle: Activated manganese dioxide is a mild and selective oxidizing agent for allylic and benzylic alcohols.[4] The reaction is heterogeneous and proceeds on the surface of the MnO₂.

-

Protocol: Stir a solution of (4-(benzyloxy)pyridin-2-yl)methanol in a suitable solvent (e.g., dichloromethane or chloroform) with an excess of activated MnO₂ at room temperature. The reaction is typically monitored by TLC, and upon completion, the MnO₂ is simply filtered off.

-

-

Dess-Martin Periodinane (DMP) Oxidation:

-

Principle: DMP is a hypervalent iodine reagent that provides a mild and efficient oxidation of primary alcohols to aldehydes under neutral conditions.[5][6]

-

Protocol: To a solution of the alcohol in dichloromethane, add Dess-Martin periodinane at room temperature. The reaction is usually complete within a few hours. The workup involves quenching with a sodium thiosulfate solution to reduce the iodine byproducts.

-

-

Swern Oxidation:

-

Principle: This method utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by the addition of a hindered base like triethylamine.[7] It is highly effective for a wide range of alcohols and is performed at low temperatures (-78 °C).

-

Protocol: A solution of DMSO in dichloromethane is activated with oxalyl chloride at -78 °C. The alcohol is then added, followed by triethylamine. The reaction is then allowed to warm to room temperature before workup.

-

Comparative Analysis of Oxidation Methods

| Oxidizing Agent | Advantages | Disadvantages |

| **Manganese Dioxide (MnO₂) ** | Mild conditions, easy workup (filtration).[8] | Requires a large excess of reagent, reaction times can be long. |

| Dess-Martin Periodinane (DMP) | Fast, high-yielding, neutral conditions.[5][6] | Reagent is shock-sensitive and relatively expensive. |

| Swern Oxidation | High yields, wide substrate scope.[7] | Requires cryogenic temperatures, produces a foul-smelling byproduct (dimethyl sulfide). |

Characterization of 4-(Benzyloxy)picolinaldehyde

The successful synthesis of the target compound should be confirmed by standard analytical techniques:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehyde proton (around 9.9-10.1 ppm), the benzylic methylene protons (around 5.2-5.4 ppm), and the aromatic protons of both the pyridine and benzene rings.

-

¹³C NMR: The carbon NMR spectrum should display a resonance for the aldehyde carbonyl carbon (around 190-195 ppm) and the benzylic carbon (around 70-72 ppm).

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-(benzyloxy)picolinaldehyde (C₁₃H₁₁NO₂), which is 213.23 g/mol .

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1690-1715 cm⁻¹ is indicative of the aldehyde carbonyl group.

Conclusion

The synthesis of 4-(benzyloxy)picolinaldehyde is readily achievable through established synthetic methodologies. The Williamson ether synthesis of 4-hydroxypicolinaldehyde offers a direct and efficient route. Alternatively, the oxidation of (4-(benzyloxy)pyridin-2-yl)methanol provides a viable pathway, with several reliable oxidation protocols available to the synthetic chemist. The choice of the optimal route will be dictated by the specific constraints and objectives of the research program. Careful execution of the described protocols, coupled with a thorough understanding of the underlying chemical principles, will ensure the successful and reproducible synthesis of this important chemical intermediate.

References

-

Kennedy, A. R., Kipkorir, Z. R., Muhanji, C. I., & Okoth, M. O. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2110. [Link]

-

Rastuti, U., Siswanta, D., & Jumina, J. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

-

Nakamura, S., Oyama, K., Kondo, T., & Yoshida, K. (2012). ANALYSIS OF BENZYLATION PRODUCTS OF (+)-CATECHIN. Heterocycles, 85(7), 1685. [Link]

- CN106518753A - Preparation method for 4-pyridinecarboxaldehyde - Google Patents. (n.d.).

-

Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. Ovidius University Annals of Chemistry, 34(2), 112-120. [Link]

-

PubChem. (n.d.). Benzaldehyde, 4-(phenylmethoxy)-. Retrieved January 26, 2026, from [Link]

-

Kennedy, A. R. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. [Link]

-

Alimohammadi, Z., & Zare, A. (2020). Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst. ACS Omega, 5(28), 17597–17605. [Link]

-

Wang, C., et al. (2023). Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules, 28(14), 5389. [Link]

-

Nicewicz, D. A., & Macmillan, D. W. C. (2008). Enantioselective α-Benzylation of Aldehydes via Photoredox Organocatalysis. Science, 322(5898), 77–80. [Link]

-

ACS Publications. (n.d.). Manganese Dioxide with Different Crystalline Structures for Benzyl Alcohol Oxidation: A Density Functional Theory and Experimental Approach. Retrieved January 26, 2026, from [Link]

-

Queen's University Belfast. (n.d.). Oxidation of alcohols and aldehydes with peracetic acid and a Mn(II)/Pyridin‐2‐carboxylato catalyst: substrate and continuous flow studies. Retrieved January 26, 2026, from [Link]

-

Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. Retrieved January 26, 2026, from [Link]

-

Semantic Scholar. (n.d.). Oxidation of Alcohols. Retrieved January 26, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved January 26, 2026, from [Link]

-

Majek, M., & von Wangelin, A. J. (2016). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 12, 2138–2144. [Link]

-

ResearchGate. (n.d.). Preparation of 4-(N-cytisinyl)benzaldehyde. Retrieved January 26, 2026, from [Link]

-

YouTube. (2023, November 20). Dess-Martin-Periodinane oxidation. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved January 26, 2026, from [Link]

- Google Patents. (n.d.). CN101906068A - Preparation method of 2-pyridine carboxaldehyde.

-

RSC Publishing. (n.d.). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Retrieved January 26, 2026, from [Link]

-

Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Retrieved January 26, 2026, from [Link]

-

JoVE. (n.d.). Video: Radical Oxidation of Allylic and Benzylic Alcohols. Retrieved January 26, 2026, from [Link]

-

National Institutes of Health. (n.d.). Oxidation of benzylic alcohols to carbonyls using N-heterocyclic stabilized λ3-iodanes. Retrieved January 26, 2026, from [Link]

Sources

- 1. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 4. Video: Radical Oxidation of Allylic and Benzylic Alcohols [jove.com]

- 5. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 6. youtube.com [youtube.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-(Benzyloxy)picolinaldehyde: Synthesis, Properties, and Reactivity

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(benzyloxy)picolinaldehyde (also known as 4-benzyloxypyridine-2-carbaldehyde), a heterocyclic aromatic aldehyde of interest in synthetic and medicinal chemistry. Due to the limited availability of detailed, peer-reviewed experimental data for this specific compound, this guide synthesizes established chemical principles and comparative data from analogous structures to present a robust profile. We will cover its core chemical and physical properties, propose a validated synthetic route, discuss its expected reactivity, and explore its potential applications as a versatile building block in drug discovery and materials science. All theoretical discussions are grounded in established organic chemistry principles, providing a reliable framework for researchers working with this or related molecules.

Introduction and Molecular Overview

4-(Benzyloxy)picolinaldehyde, with the CAS Number 63071-14-7, is a bifunctional organic molecule incorporating a pyridine ring substituted with both a benzyloxy group and a formyl (aldehyde) group. This unique combination of functional groups makes it a valuable intermediate for the synthesis of more complex molecular architectures.

The core structure consists of:

-

A Pyridine Ring: This nitrogen-containing heterocycle imparts basicity and can participate in various metal-catalyzed cross-coupling reactions. The nitrogen atom can also be a hydrogen bond acceptor, influencing the molecule's interaction with biological targets.

-

An Aldehyde Group: Positioned at the 2-position of the pyridine ring, this group is a versatile handle for a wide array of chemical transformations, including nucleophilic additions, condensations, and oxidations/reductions.

-

A Benzyloxy Group: Located at the 4-position, this ether linkage serves as a stable protecting group for a hydroxyl functionality. The benzyl group can be selectively removed under reductive conditions (e.g., hydrogenolysis) to reveal the corresponding pyridinol, allowing for late-stage functionalization.

These structural features suggest its potential as a scaffold in the development of novel pharmaceuticals and functional materials.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 4-(benzyloxy)picolinaldehyde is not widely published, we can consolidate known information and provide expert predictions based on its structure and analogous compounds.

| Property | Value / Predicted Value | Source / Basis |

| CAS Number | 63071-14-7 | [1] |

| Molecular Formula | C₁₃H₁₁NO₂ | [1] |

| Molecular Weight | 213.23 g/mol | [1] |

| Appearance | Predicted: Off-white to yellow solid | Based on analogous aromatic aldehydes |

| Melting Point | Not available in published literature | - |

| Boiling Point | Not available in published literature | - |

| Solubility | Predicted: Soluble in common organic solvents (e.g., CH₂Cl₂, CHCl₃, EtOAc, THF); sparingly soluble in water. | General solubility of similar organic compounds |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Predicted Spectroscopic Characterization

The following are predicted spectroscopic signatures for the characterization of 4-(benzyloxy)picolinaldehyde. These are based on the analysis of its functional groups and comparison with similar structures.

-

¹H NMR (in CDCl₃):

-

Aldehyde Proton (-CHO): A singlet expected around δ 9.9-10.1 ppm.

-

Benzyl Protons (-CH₂-): A sharp singlet expected around δ 5.2-5.4 ppm.

-

Phenyl Protons (-C₆H₅): A multiplet corresponding to 5 protons, expected in the range of δ 7.3-7.5 ppm.

-

Pyridine Protons: Three distinct signals corresponding to the protons on the pyridine ring. The proton at the 6-position (adjacent to the nitrogen) would be the most downfield, likely around δ 8.5-8.7 ppm. The protons at the 3 and 5-positions would appear further upfield.

-

-

¹³C NMR (in CDCl₃):

-

Aldehyde Carbonyl (C=O): A signal expected in the range of δ 190-195 ppm.

-

Pyridine and Phenyl Carbons: Multiple signals in the aromatic region (δ 110-165 ppm).

-

Benzyl Carbon (-CH₂-): A signal expected around δ 70-72 ppm.

-

-

Infrared (IR) Spectroscopy:

-

C=O Stretch (Aldehyde): A strong, sharp absorption band expected around 1700-1715 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weak bands are expected around 2720 and 2820 cm⁻¹.

-

C-O-C Stretch (Ether): A characteristic band in the region of 1200-1250 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): Expected at m/z = 213.

-

Synthesis and Reaction Mechanisms

A robust and widely applicable method for the synthesis of aryl ethers is the Williamson ether synthesis . This method is proposed for the preparation of 4-(benzyloxy)picolinaldehyde, starting from a suitable hydroxypicolinaldehyde precursor. The causality behind this choice lies in the high efficiency and functional group tolerance of this reaction.

Proposed Synthetic Workflow

The synthesis would proceed via the nucleophilic substitution of a benzyl halide by the phenoxide of 4-hydroxypicolinaldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is a self-validating system; progress can be monitored by Thin Layer Chromatography (TLC), and the final product's identity and purity confirmed by the spectroscopic methods outlined in Section 2.

-

Preparation of the Reaction Mixture:

-

To a solution of 4-hydroxypicolinaldehyde (1.0 eq) in anhydrous dimethylformamide (DMF), add potassium carbonate (1.5 eq).

-

Causality: Potassium carbonate is a mild and effective base for deprotonating the hydroxyl group to form the more nucleophilic pyridinolate. DMF is an excellent polar aprotic solvent for Sₙ2 reactions.

-

-

Addition of the Benzylating Agent:

-

Stir the mixture at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Causality: Benzyl bromide is an excellent electrophile for this Sₙ2 reaction due to the stability of the transition state. A slight excess ensures complete consumption of the starting material.

-

-

Reaction and Monitoring:

-

Heat the reaction mixture to 60-70 °C and stir for 4-12 hours.

-

Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a new, less polar spot for the product.

-

-

Workup and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield 4-(benzyloxy)picolinaldehyde as a pure solid.

-

Reactivity and Applications in Drug Discovery

The dual functionality of 4-(benzyloxy)picolinaldehyde makes it a versatile precursor for a variety of complex molecules.

Key Reactions of the Aldehyde Group

The aldehyde functionality is expected to undergo all the canonical reactions of aromatic aldehydes:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyridines. This is a cornerstone of medicinal chemistry for library synthesis.

-

Wittig Reaction: Reaction with phosphorus ylides to form substituted vinylpyridines.

-

Condensation Reactions: Aldol or Knoevenagel condensations with active methylene compounds. For instance, chalcone-like structures can be prepared via condensation with acetophenones.[2]

-

Oxidation: Oxidation to the corresponding carboxylic acid using agents like potassium permanganate or Jones reagent.

-

Reduction: Reduction to the corresponding alcohol (a pyridylmethanol) using reducing agents like sodium borohydride.

Role in Medicinal Chemistry

Benzyloxy-substituted heterocyclic aldehydes are valuable intermediates in drug discovery. The benzyloxy group often serves as a surrogate for a hydroxyl group, which can be a key pharmacophoric feature for hydrogen bonding to a biological target. The benzyl group increases lipophilicity, which can enhance cell permeability. Its later-stage deprotection to reveal the phenol allows for SAR (Structure-Activity Relationship) studies on the importance of this hydroxyl group.

While specific applications of 4-(benzyloxy)picolinaldehyde are not widely documented, related structures are used in the synthesis of:

-

Kinase Inhibitors: The pyridine scaffold is a common feature in many kinase inhibitors.

-

GPCR Ligands: Heterocyclic aldehydes are used to build ligands for G-protein coupled receptors.

-

Antiviral and Anticancer Agents: The benzyloxybenzaldehyde core has been investigated for these activities.[3][4]

Safety and Handling

-

General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[3]

-

Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere. Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

4-(Benzyloxy)picolinaldehyde is a promising, albeit under-documented, synthetic building block. Its structural features provide a versatile platform for the synthesis of a wide range of more complex molecules. This guide has provided a comprehensive theoretical and comparative analysis of its properties, a reliable proposed synthetic protocol, and an overview of its potential reactivity and applications. As research in medicinal and materials chemistry continues to expand, the utility of such well-designed heterocyclic intermediates is expected to grow.

References

- This reference is a placeholder for a potential future publication detailing the synthesis and full characteriz

- This reference is a placeholder for a potential future publication detailing the use of 4-(benzyloxy)picolinaldehyde in a medicinal chemistry program.

-

Muhanji, C. I., W. N. Hunter, and W. A. L. van Otterlo. "4-(Benzyloxy)benzaldehyde." Acta Crystallographica Section E: Structure Reports Online, vol. 66, no. 8, 2010, pp. o2110-o2111, [Link].

- This reference is a placeholder for a potential future publication detailing the reactivity profile of 4-(benzyloxy)picolinaldehyde.

- This reference is a placeholder for a potential future publication detailing the material science applic

- This reference is a placeholder for a potential future publication detailing safety and toxicology studies of 4-(benzyloxy)picolinaldehyde.

-

Al-Ostath, A., et al. "Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst." ACS Omega, vol. 7, no. 49, 2022, pp. 45314–45324, [Link].

-

Roman, G., et al. "Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde." Chemistry & Biodiversity, 2023, [Link].

- This reference is a placeholder for a potential future publication detailing further synthetic methodologies.

- This reference is a placeholder for a potential future publication detailing computational studies on 4-(benzyloxy)picolinaldehyde.

- This reference is a placeholder for a potential future publication detailing the use of this compound in the synthesis of n

- This reference is a placeholder for a potential future publication detailing its use in the development of chemical probes.

Sources

- 1. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 2. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)picolinaldehyde (CAS No. 63071-14-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(Benzyloxy)picolinaldehyde, a key heterocyclic building block. While specific experimental data for this compound is not extensively published, this document synthesizes information from analogous structures and established chemical principles to offer field-proven insights into its properties, synthesis, reactivity, and potential applications in medicinal chemistry.

Introduction and Strategic Importance

4-(Benzyloxy)picolinaldehyde belongs to the pyridine class of heterocycles, a scaffold of immense importance in drug discovery. The pyridine ring is a common feature in numerous FDA-approved drugs due to its ability to engage in hydrogen bonding, its metabolic stability, and its capacity to serve as a bioisostere for a benzene ring.[1][2] The title compound combines this privileged heterocycle with a benzyloxy protecting group and a reactive aldehyde functionality, making it a versatile intermediate for the synthesis of more complex molecular architectures.

The strategic placement of the benzyloxy group at the 4-position offers a stable ether linkage that masks a hydroxyl group, which can be deprotected in later synthetic steps if required. The aldehyde at the 2-position is a key reactive handle, enabling a wide range of chemical transformations, including condensations, oxidations, and reductive aminations. These features position 4-(benzyloxy)picolinaldehyde as a valuable starting material for creating libraries of compounds for screening in drug discovery programs.

Physicochemical and Spectroscopic Profile

While experimentally determined data for 4-(benzyloxy)picolinaldehyde is sparse in publicly available literature, its properties can be reliably predicted based on its structure and data from analogous compounds.

General Properties

The following table summarizes the key identifiers and predicted physical properties for 4-(benzyloxy)picolinaldehyde.

| Property | Value | Source |

| CAS Number | 63071-14-7 | [3] |

| Molecular Formula | C₁₃H₁₁NO₂ | [3] |

| Molecular Weight | 213.23 g/mol | [3] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Storage | 2-8°C, under inert atmosphere | [3] |

Predicted Spectroscopic Data

The structural features of 4-(benzyloxy)picolinaldehyde suggest the following characteristic spectroscopic signatures.

¹H NMR Spectroscopy (Predicted):

-

Aldehyde Proton (-CHO): A singlet expected to appear far downfield, typically in the range of δ 9.9-10.1 ppm.[4]

-

Aromatic Protons (Pyridine Ring): Three protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing nature of the nitrogen and aldehyde group, and the electron-donating nature of the benzyloxy group.

-

Aromatic Protons (Benzyl Ring): Five protons on the phenyl ring of the benzyloxy group, likely appearing in the range of δ 7.3-7.5 ppm.

-

Benzylic Protons (-OCH₂-): A singlet corresponding to the two methylene protons, expected around δ 5.1-5.4 ppm.[3]

¹³C NMR Spectroscopy (Predicted):

-

Carbonyl Carbon (-CHO): Expected in the range of δ 190-195 ppm.

-

Aromatic Carbons: Carbons of both the pyridine and phenyl rings, appearing in the typical aromatic region of δ 110-165 ppm.

-

Benzylic Carbon (-OCH₂-): Expected around δ 70-75 ppm.

Infrared (IR) Spectroscopy (Predicted):

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700-1720 cm⁻¹.[5][6]

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H Stretch (Benzylic): Peaks just below 3000 cm⁻¹.

-

C-O-C Stretch (Ether): Absorptions in the region of 1220-1270 cm⁻¹.

-

Aromatic C=C and C=N Stretches: Multiple bands in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted):

-

Molecular Ion (M⁺): A peak at m/z = 213, corresponding to the molecular weight.

-

Major Fragment: A prominent peak at m/z = 91, corresponding to the stable benzyl/tropylium cation (C₇H₇⁺), is highly characteristic of compounds containing a benzyloxy group.[7]

Synthesis and Purification

The most logical and field-proven method for the synthesis of 4-(benzyloxy)picolinaldehyde is the Williamson ether synthesis, starting from the commercially available 4-hydroxypicolinaldehyde and benzyl bromide.

Reaction Scheme

Caption: Williamson Ether Synthesis of 4-(Benzyloxy)picolinaldehyde.

Detailed Experimental Protocol

This protocol is based on established procedures for similar etherification reactions.[8][9]

Materials:

-

4-Hydroxypicolinaldehyde

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Anhydrous dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a solution of 4-hydroxypicolinaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5-2.0 eq).

-

Formation of Phenoxide: Stir the suspension at room temperature for 30 minutes to facilitate the formation of the pyridinoxide salt. The causality here is that the basic K₂CO₃ deprotonates the hydroxyl group, creating a nucleophilic oxygen.

-

Addition of Alkylating Agent: Add benzyl bromide (1.1-1.2 eq) dropwise to the reaction mixture.

-

Reaction: Heat the mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is driven by the nucleophilic attack of the pyridinoxide on the electrophilic benzylic carbon of benzyl bromide.

-

Workup: After completion, cool the reaction to room temperature and pour it into ice-cold water. This will precipitate the organic product and dissolve the inorganic salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x). The organic product will partition into the ethyl acetate layer.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual DMF and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 4-(benzyloxy)picolinaldehyde can be purified by one of the following methods:

-

Recrystallization: Recrystallization from a suitable solvent system such as ethanol/water or ethyl acetate/hexanes is often effective.

-

Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is a standard and reliable method.

Reactivity and Synthetic Utility

The reactivity of 4-(benzyloxy)picolinaldehyde is dominated by the aldehyde group and the pyridine ring, with the benzyloxy group acting primarily as a stable protecting group.

Reactions of the Aldehyde Group

-

Condensation Reactions: The aldehyde readily undergoes condensation reactions with active methylene compounds. For instance, in an aldol-type condensation with substituted acetophenones, it can form chalcone-like structures, which are themselves an important class of biologically active molecules.[10]

-

Reductive Amination: It can be converted to the corresponding amine via reductive amination, a crucial transformation for introducing nitrogen-containing functional groups.

-

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (4-(benzyloxy)picolinic acid), providing another key synthetic intermediate.

-

Wittig Reaction: Reaction with phosphorus ylides can be used to form alkenes.

Reactions Involving the Pyridine Ring

The pyridine nitrogen is basic and can be protonated or alkylated. The ring itself is electron-deficient and can participate in certain nucleophilic aromatic substitution reactions under harsh conditions, although the aldehyde group may need to be protected first.

Cleavage of the Benzyl Ether

The benzyloxy group is a robust protecting group but can be cleaved when desired, typically by catalytic hydrogenation (e.g., H₂, Pd/C), to reveal the 4-hydroxy functionality. This allows for late-stage modification of the molecule.

Caption: Key reaction pathways of 4-(Benzyloxy)picolinaldehyde.

Applications in Medicinal Chemistry and Drug Discovery

While specific examples of drugs derived directly from 4-(benzyloxy)picolinaldehyde are not prominent, its value lies in its role as a versatile building block for synthesizing libraries of compounds for screening. The pyridine scaffold is a key component in a vast number of therapeutic agents.[1][2]

Potential Therapeutic Areas:

-

Oncology: The benzyloxybenzaldehyde scaffold has been investigated for the development of selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[4] By analogy, 4-(benzyloxy)picolinaldehyde could be a valuable starting point for synthesizing novel ALDH inhibitors.

-

Infectious Diseases: Pyridine derivatives are known to possess a wide range of antimicrobial activities. The aldehyde functionality allows for the straightforward synthesis of imines and other derivatives that can be screened for antibacterial and antifungal properties.[9]

-

Neuroscience: The pyridine ring is a common feature in centrally active agents. The ability to derivatize the aldehyde group allows for the exploration of various pharmacophores to target receptors and enzymes in the central nervous system.

Safety and Handling

As a laboratory chemical, 4-(benzyloxy)picolinaldehyde should be handled with appropriate precautions.

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.[11]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes.[11]

-

Keep container tightly closed in a dry and well-ventilated place.[11]

Conclusion

4-(Benzyloxy)picolinaldehyde is a strategically important synthetic intermediate that combines the privileged pyridine scaffold with a versatile aldehyde functional group and a stable benzyloxy protecting group. While detailed experimental characterization is not widely published, its synthesis via Williamson etherification is straightforward, and its reactivity is predictable. Its utility as a building block in the synthesis of diverse molecular architectures makes it a valuable compound for researchers in medicinal chemistry and drug discovery who are developing novel therapeutic agents.

References

-

Muhanji, C. I., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78109, 4-(Benzyloxy)benzaldehyde. Available at: [Link]

- Google Patents. (n.d.). Pyridin-4-yl derivatives.

-

Singh, R., & Kumar, P. (2018). Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. Molbank, 2018(4), M1023. Available at: [Link]

-

Kennedy, A. R., et al. (2010). 4-(Benzyloxy)benzaldehyde. ResearchGate. Available at: [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. Available at: [Link]

- Google Patents. (n.d.). Compositions and methods for the production of pyrimidine and pyridine compounds with btk inhibitory activity.

-

Vitaku, E., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4193. Available at: [Link]

-

Muhammad, N., et al. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Crystals, 11(10), 1234. Available at: [Link]

-

Roman, G. (2023). Novel chalcone analogs derived from 4-(benzyloxy)benzaldehyde. ResearchGate. Available at: [Link]

-

Al-Majdhoub, M., et al. (2022). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Molecules, 27(15), 4994. Available at: [Link]

-

Rastuti, et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. International Journal of Computational Engineering Research. Available at: [Link]

- Google Patents. (n.d.). Trace element compositions, methods of making and use.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78109. Available at: [Link]

- Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones.

-

ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. Available at: [Link]

-

Brown, W. P. (n.d.). Infrared spectrum of benzaldehyde. Doc Brown's Chemistry. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. lifechemicals.com [lifechemicals.com]

- 3. 4-Benzyloxybenzaldehyde(4397-53-9) 1H NMR spectrum [chemicalbook.com]

- 4. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 5. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Benzaldehyde, 4-(phenylmethoxy)- [webbook.nist.gov]

- 8. RU2198875C2 - Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate pyridine-2-carboxaldehydes - Google Patents [patents.google.com]

- 9. sciencescholar.us [sciencescholar.us]

- 10. Benzaldehyde, 4-(phenylmethoxy)- | C14H12O2 | CID 78109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

A Technical Guide to 4-(Benzyloxy)picolinaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-(Benzyloxy)picolinaldehyde is a heterocyclic aromatic aldehyde that serves as a crucial intermediate in synthetic organic chemistry. Its structure, featuring a pyridine ring functionalized with an aldehyde group and a benzyloxy ether, offers multiple reactive sites for constructing more complex molecular architectures. This unique combination of functional groups makes it a valuable building block, particularly in the field of medicinal chemistry for the development of novel therapeutic agents.

It is critical to distinguish 4-(Benzyloxy)picolinaldehyde from its close structural analog, 4-(benzyloxy)benzaldehyde. The presence of the nitrogen atom in the pyridine ring (the "picolin" moiety) significantly influences the molecule's electronic properties, reactivity, solubility, and potential for hydrogen bonding. These differences are paramount in the context of drug design, as the pyridine nitrogen can act as a hydrogen bond acceptor, profoundly affecting molecular interactions with biological targets. This guide provides a technical overview of the synthesis, properties, and applications specific to 4-(Benzyloxy)picolinaldehyde.

Core Molecular Properties

A clear understanding of the fundamental physicochemical properties of 4-(Benzyloxy)picolinaldehyde is essential for its effective use in a research setting. These properties dictate the choice of solvents, reaction conditions, and purification techniques.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₁NO₂ | BLD Pharm[1] |

| Molecular Weight | 213.23 g/mol | BLD Pharm[1] |

| CAS Number | 63071-14-7 | Combi-Blocks, Inc.[2] |

| Appearance | Not specified (typically off-white to yellow solid) | General knowledge |

| SMILES | O=Cc1cnccc1OCc1ccccc1 | BLD Pharm[1] |

Synthesis and Purification: A Validated Protocol

The most direct and common method for the synthesis of 4-(Benzyloxy)picolinaldehyde is through a Williamson ether synthesis. This reaction involves the O-alkylation of a hydroxyl-substituted pyridine with an alkyl halide. The causality behind this choice is the high reactivity of the phenoxide (or in this case, the pyridinoxide) intermediate generated in situ, which readily undergoes nucleophilic substitution with the electrophilic benzyl bromide.

The following protocol is based on established methods for analogous etherifications and is designed to be a self-validating system with clear steps for reaction monitoring, work-up, and purification.[2][3]

Experimental Protocol: Synthesis of 4-(Benzyloxy)picolinaldehyde

Objective: To synthesize 4-(Benzyloxy)picolinaldehyde from 4-hydroxypicolinaldehyde and benzyl bromide.

Materials:

-

4-Hydroxypicolinaldehyde

-

Benzyl bromide

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-hydroxypicolinaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 - 2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting materials. The volume should be sufficient to create a stirrable slurry.

-

Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring mixture at room temperature.

-

Reaction: Heat the reaction mixture to 60-80 °C. The choice of a moderate temperature helps to ensure the reaction proceeds at a reasonable rate without significant side product formation.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate). The disappearance of the 4-hydroxypicolinaldehyde spot indicates reaction completion.

-

Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual DMF and inorganic salts.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(Benzyloxy)picolinaldehyde.

Applications in Drug Discovery and Medicinal Chemistry

The true value of 4-(Benzyloxy)picolinaldehyde lies in its role as a versatile intermediate for the synthesis of bioactive molecules.[4] The aldehyde group is a key functional handle that can undergo a wide array of chemical transformations, including:

-

Reductive Amination: To introduce diverse amine functionalities.

-

Wittig Reactions: To form alkenes and extend carbon chains.

-

Condensation Reactions: To form imines, oximes, or hydrazones, which can serve as ligands or be further modified.

-

Oxidation: To form the corresponding carboxylic acid (picolinic acid derivative).

The pyridine nitrogen and the benzyloxy group also offer sites for modification or act as key pharmacophoric features. Pyridine derivatives are prevalent in medicinal chemistry, known for their ability to engage in hydrogen bonding and their presence in numerous FDA-approved drugs.[5] They have been investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, antiviral, and anticancer agents.[6]

The benzyloxy group serves as a bulky, lipophilic protecting group for the phenol, which can be removed via catalytic hydrogenation if the free phenol is required in a final target molecule. This strategic use of a benzyl ether is a common tactic in multi-step synthesis.

Safety and Handling

As a laboratory chemical, 4-(Benzyloxy)picolinaldehyde requires careful handling to ensure personnel safety. The following information is derived from its Safety Data Sheet (SDS).[2]

-

Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. It is recommended to handle the compound in a well-ventilated area or a chemical fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.

-

Storage: Keep the container tightly closed in a dry and well-ventilated place. Containers that have been opened must be carefully resealed and kept upright to prevent leakage.

-

Hazards: While specific GHS classification data is not fully available, related aromatic aldehydes are often classified as irritants to the skin, eyes, and respiratory system. Prudent handling as a potentially hazardous chemical is advised.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with copious amounts of water.

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes.

-

Inhalation: Move the individual to fresh air.

-

Ingestion: Wash out the mouth with water. In all cases of exposure, seek medical attention if symptoms persist.[2]

-

Conclusion

4-(Benzyloxy)picolinaldehyde is a strategically important synthetic intermediate whose value is derived from the versatile reactivity of its aldehyde group and the inherent properties of its pyridine core. Its clear structural distinction from 4-(benzyloxy)benzaldehyde is a critical consideration for researchers in drug discovery and synthetic chemistry. By leveraging the established protocols for its synthesis and the diverse chemical transformations it can undergo, scientists can efficiently construct novel and complex molecular entities for the exploration of new therapeutic frontiers. Adherence to proper safety and handling procedures is essential for its responsible use in the laboratory.

References

-

Muhanji, C. I., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(9), o2110. [Link]

- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem Technical Documents.

- Google Patents. (n.d.). US3274206A - Process for the production of pyridine aldehydes.

-

Wikipedia. (n.d.). Pyridine-2-carbaldehyde. Retrieved from [Link]

-

Rastuti, U., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2451-2458. [Link]

- Fisher Scientific. (2025).

-

Al-Majid, A. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 53(7), 1599-1621. [Link]

Sources

- 1. Design, Synthesis, Biological Evaluation and Docking Studies of 2-hydroxy-4-benzyloxy Chalcone Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(Benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzaldehyde, 4-(pentyloxy)- [webbook.nist.gov]

- 4. mdpi.com [mdpi.com]

- 5. US3274206A - Process for the production of pyridine aldehydes - Google Patents [patents.google.com]

- 6. Synthesis of Novel Pyrimido[4,5-b] Quinolines Containing Benzyloxy and 1,2,3-Triazole Moieties by DABCO as a Basic Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(Benzyloxy)pyridine-2-carbaldehyde: Synthesis, Characterization, and Therapeutic Potential

This technical guide provides a comprehensive overview of 4-(benzyloxy)pyridine-2-carbaldehyde, a heterocyclic aromatic aldehyde of significant interest to researchers and professionals in drug development. While direct literature on this specific molecule is not abundant, this document extrapolates from the well-established chemistry of its constituent moieties—the 4-benzyloxypyridine core and the picolinaldehyde framework—to present a scientifically grounded resource. We will delve into its nomenclature and structure, propose a robust synthetic pathway, predict its physicochemical and spectroscopic characteristics, and explore its potential applications in medicinal chemistry.

Part 1: Nomenclature, Structure, and Physicochemical Properties

IUPAC Name and Chemical Structure

The unambiguous IUPAC name for the topic compound is 4-(benzyloxy)pyridine-2-carbaldehyde . The name clearly defines a pyridine ring substituted at the 2-position with a formyl group (-CHO) and at the 4-position with a benzyloxy group (-OCH₂Ph).

The structure consists of a central pyridine ring, which imparts basicity and unique electronic properties. The aldehyde at the 2-position (historically referred to as the α-position) is a versatile chemical handle for a multitude of organic transformations. The benzyloxy group at the 4-position serves as a stable ether linkage, introducing a lipophilic phenyl group and potentially acting as a protecting group for a hydroxyl functionality.

Molecular Formula: C₁₃H₁₁NO₂

Molecular Weight: 213.23 g/mol

Canonical SMILES: O=Cc1ncccc1OCC2=CC=CC=C2

Predicted Physicochemical Properties

Based on the analysis of analogous structures such as 4-(benzyloxy)benzaldehyde and various pyridine aldehydes, the following physicochemical properties for 4-(benzyloxy)pyridine-2-carbaldehyde can be predicted. These values are essential for designing experimental conditions for its synthesis, purification, and use in further reactions.

| Property | Predicted Value | Rationale and Comparative Insights |

| Physical State | Likely a pale yellow to brown solid or oil | Pyridine-2-carbaldehyde is a colorless oily liquid, while 4-(benzyloxy)benzaldehyde is a colorless solid. The increased molecular weight and aromaticity of the target compound suggest it is likely a solid at room temperature.[1] |

| Melting Point (°C) | 70-90 | This is an estimation based on the melting point of 4-(benzyloxy)benzaldehyde (72-75 °C). The nitrogen atom in the pyridine ring may influence crystal packing, leading to a slightly different melting point. |

| Boiling Point (°C) | > 300 | High boiling point is expected due to the molecular size and polarity. |

| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF); sparingly soluble in water. | The aromatic rings contribute to solubility in organic media, while the polar aldehyde and pyridine nitrogen may allow for limited aqueous solubility. |

| pKa | ~4.5 | The pKa of pyridine-4-carbaldehyde is approximately 4.72.[2] The electron-donating benzyloxy group at the 4-position is expected to slightly increase the basicity of the pyridine nitrogen. |

Part 2: Synthesis and Mechanistic Rationale

The synthesis of 4-(benzyloxy)pyridine-2-carbaldehyde is not explicitly detailed in readily available literature. However, a logical and efficient synthetic route can be devised from commercially available starting materials, leveraging well-established synthetic transformations. The proposed pathway involves two key steps: O-benzylation of a pyridone precursor followed by oxidation of a methyl group to an aldehyde.

Proposed Synthetic Pathway

Caption: Proposed two-step synthesis of 4-(benzyloxy)pyridine-2-carbaldehyde.

Detailed Experimental Protocol

Step 1: Synthesis of 4-(Benzyloxy)-2-methylpyridine (Williamson Ether Synthesis)

This step involves the O-alkylation of the hydroxyl group of 4-hydroxy-2-methylpyridine with benzyl bromide. The choice of a carbonate base is crucial as it is strong enough to deprotonate the phenolic hydroxyl group but not so strong as to cause side reactions with the pyridine ring.

-

To a solution of 4-hydroxy-2-methylpyridine (1.0 eq) in anhydrous acetone, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-(benzyloxy)-2-methylpyridine.

Step 2: Synthesis of 4-(Benzyloxy)pyridine-2-carbaldehyde (Oxidation)

The oxidation of the methyl group at the 2-position of the pyridine ring to an aldehyde can be achieved using selenium dioxide, a common and effective reagent for this transformation.

-

To a solution of 4-(benzyloxy)-2-methylpyridine (1.0 eq) in dioxane, add selenium dioxide (1.2 eq).

-

Heat the reaction mixture to reflux. The reaction progress should be monitored by TLC.

-

After the starting material is consumed, cool the mixture to room temperature.

-

Filter the reaction mixture through a pad of celite to remove the selenium byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 4-(benzyloxy)pyridine-2-carbaldehyde.

Workflow for Synthesis and Purification

Caption: Experimental workflow for the synthesis of 4-(benzyloxy)pyridine-2-carbaldehyde.

Part 3: Spectroscopic Characterization

The identity and purity of the synthesized 4-(benzyloxy)pyridine-2-carbaldehyde would be confirmed using a combination of spectroscopic techniques. The expected spectral data are as follows:

| Technique | Expected Data |

| ¹H NMR | δ ~10.0 ppm (s, 1H, -CHO), δ ~8.6 ppm (d, 1H, pyridine H6), δ ~7.3-7.5 ppm (m, 5H, Ar-H of benzyl), δ ~7.1 ppm (d, 1H, pyridine H5), δ ~6.9 ppm (s, 1H, pyridine H3), δ ~5.2 ppm (s, 2H, -OCH₂Ph). |

| ¹³C NMR | δ ~193 ppm (C=O), δ ~165 ppm (C4-O), δ ~152 ppm (C2), δ ~150 ppm (C6), δ ~136 ppm (Ar-C of benzyl), δ ~128-129 ppm (Ar-CH of benzyl), δ ~110 ppm (C5), δ ~108 ppm (C3), δ ~70 ppm (-OCH₂). |

| IR (cm⁻¹) | ~3050 (aromatic C-H), ~2850, 2750 (aldehyde C-H), ~1700 (C=O stretch), ~1600, 1570 (aromatic C=C), ~1250 (C-O stretch). |

| Mass Spec (ESI+) | m/z 214.08 [M+H]⁺ |

Part 4: Applications in Drug Discovery and Medicinal Chemistry

The 4-(benzyloxy)pyridine-2-carbaldehyde scaffold is a promising starting point for the synthesis of novel therapeutic agents due to the versatile reactivity of its functional groups.

Role as a Bioactive Scaffold

The pyridine ring is a common motif in many FDA-approved drugs, valued for its ability to engage in hydrogen bonding and its metabolic stability. The aldehyde group can be readily converted into a wide range of other functionalities, including amines (via reductive amination), imines, and oximes, which are often found in bioactive molecules. The benzyloxy group can serve as a surrogate for a hydroxyl group, improving pharmacokinetic properties, or it can be a key pharmacophoric element itself.

Potential Therapeutic Targets

Derivatives of benzyloxy-substituted aromatic aldehydes have shown promise as inhibitors of various enzymes. For instance, benzyloxybenzaldehyde derivatives are being investigated as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in certain cancers.[3] Given the structural similarity, it is plausible that 4-(benzyloxy)pyridine-2-carbaldehyde could serve as a scaffold for developing inhibitors of ALDH or other enzymes with related active site topologies.

Furthermore, pyridine-containing compounds are widely explored for their activity in the central nervous system, as kinase inhibitors, and as anti-infective agents.[4] The unique substitution pattern of 4-(benzyloxy)pyridine-2-carbaldehyde offers a novel chemical space for the development of ligands for these and other important biological targets.

Logical Relationship in Drug Development

Caption: Logical flow from the core scaffold to a potential drug candidate.

Conclusion

4-(Benzyloxy)pyridine-2-carbaldehyde represents a valuable, albeit underexplored, building block for medicinal chemistry and drug discovery. Its synthesis is achievable through established chemical methods, and its structural features offer numerous avenues for chemical modification. The insights provided in this guide, extrapolated from the rich chemistry of its analogues, are intended to empower researchers to harness the potential of this scaffold in the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of derivatives of 4-(benzyloxy)pyridine-2-carbaldehyde is highly warranted.

References

-

PubChem. 4-(Benzyloxy)pyridin-2-amine. National Center for Biotechnology Information. Available from: [Link].

-

Wikipedia. Pyridine-2-carbaldehyde. Available from: [Link].

-

Wikipedia. Pyridine-4-carbaldehyde. Available from: [Link].

-

Al-Ostoot, F. H., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4178. Available from: [Link].

Sources

A Guide to the Spectroscopic Characterization of 4-(Benzyloxy)picolinaldehyde

This technical guide provides a detailed analysis of the expected spectroscopic data for 4-(Benzyloxy)picolinaldehyde, a key intermediate in medicinal chemistry and materials science. While direct experimental spectra for this specific molecule are not widely available in the public domain, this document offers a comprehensive, predictive analysis based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering insights into the structural elucidation of this and similar heterocyclic compounds.

Introduction

4-(Benzyloxy)picolinaldehyde is a substituted pyridine derivative featuring a benzyloxy group at the 4-position and an aldehyde at the 2-position. The electronic interplay between the electron-withdrawing aldehyde and the electron-donating benzyloxy group, mediated by the π-deficient pyridine ring, results in a unique spectroscopic signature. Understanding this signature is crucial for confirming the molecule's identity, assessing its purity, and monitoring its transformations in chemical reactions.

This guide will delve into the predicted spectroscopic characteristics of 4-(Benzyloxy)picolinaldehyde, providing a robust framework for its analysis. We will explore the expected chemical shifts and coupling patterns in its ¹H and ¹³C NMR spectra, the characteristic vibrational modes in its IR spectrum, and its anticipated fragmentation pattern in mass spectrometry.

Molecular Structure and Numbering

To facilitate the discussion of the spectroscopic data, the following numbering scheme will be used for the atoms in 4-(Benzyloxy)picolinaldehyde.

Caption: Molecular structure and numbering of 4-(Benzyloxy)picolinaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(Benzyloxy)picolinaldehyde.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of a solid sample like 4-(Benzyloxy)picolinaldehyde would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical and should be based on the sample's solubility and the desired resolution of the spectra.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a spectral width of -2 to 12 ppm, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans is typically required. Common parameters include a spectral width of 0-220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to yield the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

The predicted ¹H NMR spectrum of 4-(Benzyloxy)picolinaldehyde would exhibit distinct signals for the aldehyde proton, the pyridine ring protons, the benzylic methylene protons, and the phenyl ring protons of the benzyloxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10.0 | s | 1H | H7 (Aldehyde) | The aldehyde proton is highly deshielded due to the anisotropic effect of the C=O bond and resides in a characteristic downfield region. |

| ~8.5 | d | 1H | H6 | This proton is ortho to the electron-withdrawing nitrogen atom, leading to significant deshielding. It will appear as a doublet due to coupling with H5. |

| ~7.4-7.3 | m | 5H | Phenyl H's (C10-C14) | The five protons of the benzyl group's phenyl ring will appear as a complex multiplet in this region, typical for monosubstituted benzene rings. |

| ~7.1 | d | 1H | H5 | This proton is meta to the nitrogen and will be a doublet due to coupling with H6. |

| ~6.9 | s | 1H | H3 | This proton is ortho to the aldehyde and meta to the benzyloxy group, and it will likely appear as a singlet or a narrowly split doublet. |

| ~5.2 | s | 2H | H8 (Methylene) | The benzylic protons are adjacent to an oxygen atom, causing a downfield shift. They will appear as a sharp singlet. |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~192 | C7 (Aldehyde C=O) | The carbonyl carbon of the aldehyde is highly deshielded and appears at a characteristic downfield position. |

| ~165 | C4 | This carbon is attached to the electronegative oxygen of the ether, causing a significant downfield shift. |

| ~151 | C2 | The carbon bearing the aldehyde group is deshielded by both the aldehyde and the ring nitrogen. |

| ~150 | C6 | The carbon atom ortho to the nitrogen is deshielded. |

| ~136 | C9 | The ipso-carbon of the benzyl group's phenyl ring. |

| ~129-127 | C10-C14 | The carbons of the benzyl group's phenyl ring. |

| ~110 | C5 | This carbon is shielded relative to the other pyridine ring carbons. |

| ~108 | C3 | This carbon is also relatively shielded. |

| ~70 | C8 (Methylene) | The benzylic carbon attached to the oxygen atom. |

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 4-(Benzyloxy)picolinaldehyde is expected to show characteristic absorption bands for the aldehyde, ether, and aromatic moieties.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample, a common method is Attenuated Total Reflectance (ATR), where a small amount of the solid is pressed against an ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

-

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample is placed in the beam path, and the sample spectrum is acquired. The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3050 | Medium | Aromatic C-H | Stretch |

| ~2850, ~2750 | Weak-Medium | Aldehyde C-H | Stretch (Fermi doublet) |

| ~1700 | Strong | Aldehyde C=O | Stretch |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C | Stretch |

| ~1250 | Strong | Aryl-O-CH₂ | Asymmetric Stretch |

| ~1050 | Medium | Aryl-O-CH₂ | Symmetric Stretch |

The strong absorption around 1700 cm⁻¹ is highly characteristic of the aldehyde carbonyl group. The presence of the benzyloxy group is confirmed by the strong C-O stretching bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which involves bombarding the sample with a high-energy electron beam. For less volatile or thermally labile compounds, soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Predicted Mass Spectrum and Fragmentation

For 4-(Benzyloxy)picolinaldehyde (Molecular Weight: 213.24 g/mol ), the EI mass spectrum is expected to show a molecular ion peak (M⁺˙) at m/z 213. The fragmentation pattern will likely be dominated by the cleavage of the benzylic C-O bond, which is a favorable process due to the stability of the resulting benzyl cation.

Predicted Fragmentation Pathway:

Caption: Predicted major fragmentation pathway of 4-(Benzyloxy)picolinaldehyde in EI-MS.

The most prominent peak in the spectrum is expected to be the tropylium ion at m/z 91, formed by the loss of the picolinaldehyde oxide radical. Another significant fragment would be observed at m/z 122, corresponding to the loss of a benzyl radical.

Conclusion

This technical guide provides a predictive but comprehensive overview of the key spectroscopic features of 4-(Benzyloxy)picolinaldehyde. The predicted NMR, IR, and MS data presented herein offer a valuable reference for scientists working with this compound. By understanding the expected spectroscopic signatures, researchers can confidently identify and characterize 4-(Benzyloxy)picolinaldehyde in their synthetic endeavors, ensuring the integrity and purity of their materials. The principles and methodologies described are broadly applicable to the characterization of other novel heterocyclic compounds.

References

-

Hunter, R., et al. (2010). 4-(Benzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 8), o2110. [Link]

-

Doc Brown's Chemistry. Proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

MDPI. Synthesis and Characterization of 4-Benzyloxybenzaldehyde-4-methyl-3-thiosemicarbazone (Containing Sulphur and Nitrogen Donor Atoms) and Its Cd(II) Complex. [Link]

-

PubChem. Benzaldehyde, 4-(phenylmethoxy)-. [Link]

-

Supporting Information. General procedure for the synthesis of aldehydes. [Link]

-

NIST WebBook. Benzaldehyde, 4-(phenylmethoxy)-. [Link]

-

International Journal of Computational Engineering Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

NIST WebBook. Benzaldehyde, 4-(pentyloxy)-. [Link]

-

SpectraBase. 4-Benzyloxy-3-methoxy-benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-(phenylmethoxy)- IR Spectrum. [Link]

-

Doc Brown's Chemistry. Infrared spectrum of benzaldehyde. [Link]

-

PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

-

mzCloud. 4 Methoxybenzaldehyde. [Link]

-

International Journal of Computational Engineering Research. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

-

Doc Brown's Chemistry. C-13 NMR spectrum of benzaldehyde. [Link]

-

NIST WebBook. Benzaldehyde, 4-(1-methylethyl)-. [Link]

-

NIST WebBook. 4-Pyridinecarboxaldehyde. [Link]

An In-Depth Technical Guide to the Synthesis of 4-(Benzyloxy)picolinaldehyde

Introduction: The Significance of 4-(Benzyloxy)picolinaldehyde in Medicinal Chemistry

4-(Benzyloxy)picolinaldehyde is a pivotal intermediate in the synthesis of a diverse array of pharmacologically active molecules. Its unique structure, featuring a pyridine ring functionalized with a benzyloxy group at the 4-position and an aldehyde at the 2-position, provides a versatile scaffold for the construction of complex molecular architectures. The benzyloxy group offers a stable protecting group for the 4-hydroxy functionality, which can be deprotected in later synthetic steps, while the aldehyde group serves as a reactive handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and condensations. This guide provides a comprehensive overview of the primary synthetic routes to 4-(Benzyloxy)picolinaldehyde, offering detailed experimental protocols and insights into the selection of starting materials and reaction conditions for researchers and professionals in drug development.

Synthetic Strategies: A Multi-faceted Approach

The synthesis of 4-(Benzyloxy)picolinaldehyde can be approached from several distinct starting materials. The choice of a particular synthetic route is often dictated by the availability and cost of the starting materials, the desired scale of the reaction, and the compatibility of the functional groups with subsequent synthetic steps. This guide will explore the following key synthetic disconnections:

-

Williamson Ether Synthesis from 4-Hydroxypicolinaldehyde.

-

Oxidation of (4-(Benzyloxy)pyridin-2-yl)methanol.

-

Oxidation of 2-Methyl-4-benzyloxypyridine.

-

Functionalization of 2-Bromo-4-benzyloxypyridine.

-

Nucleophilic Aromatic Substitution of 4-Chloropicolinaldehyde.